molecular formula C8H4ClFO3S B2684344 5-Fluoro-1-benzofuran-2-sulfonyl chloride CAS No. 1592452-13-5

5-Fluoro-1-benzofuran-2-sulfonyl chloride

Cat. No.: B2684344
CAS No.: 1592452-13-5
M. Wt: 234.63
InChI Key: DXAKWTAOEKKQKO-UHFFFAOYSA-N
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Description

5-Fluoro-1-benzofuran-2-sulfonyl chloride (CAS 1592452-13-5) is a high-purity chemical building block specifically designed for advanced pharmaceutical and medicinal chemistry research. This compound features a benzofuran scaffold, a privileged structure in drug discovery known for its versatile pharmacological properties . The core benzofuran structure consists of fused benzene and furan rings, and its derivatives demonstrate a wide spectrum of biological activities . The specific incorporation of a fluorine atom at the 5-position and a highly reactive sulfonyl chloride group at the 2-position makes this reagent particularly valuable for constructing novel molecular entities. The primary research application of this compound is as a versatile synthetic intermediate, especially in the design and development of potential anticancer agents. Benzofuran derivatives have shown significant promise as anticancer agents , with studies indicating that the introduction of halogen atoms, such as fluorine, can substantially enhance cytotoxic activity and binding affinity through the formation of halogen bonds with biological targets . Furthermore, the reactive sulfonyl chloride group enables facile conjugation with amines and other nucleophiles to create sulfonamide derivatives, a functional group prevalent in many bioactive molecules. This allows researchers to efficiently generate libraries of compounds for structure-activity relationship (SAR) studies aimed at discovering new therapies with enhanced efficacy and selectivity against various cancer cell lines . Beyond oncology, the benzofuran scaffold is also a recognized source for developing novel antimicrobial agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1-benzofuran-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFO3S/c9-14(11,12)8-4-5-3-6(10)1-2-7(5)13-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAKWTAOEKKQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(O2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Fluoro 1 Benzofuran 2 Sulfonyl Chloride

Precursor Synthesis Strategies for the 5-Fluoro-1-benzofuran Core

Cyclization Reactions for Benzofuran (B130515) Ring Formation

The construction of the benzofuran ring system can be achieved through various intramolecular cyclization reactions. These methods often involve the formation of a C-O bond between a phenolic hydroxyl group and an adjacent side chain. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.

One common approach involves the Perkin rearrangement , where a coumarin (B35378) derivative is treated with a halogen, followed by an alcoholic base to yield a benzofuran-2-carboxylic acid. This can then be decarboxylated to afford the benzofuran core. Another powerful set of methods involves transition-metal catalysis. For instance, palladium-catalyzed intramolecular O-arylation of enolates or the cyclization of o-alkynylphenols are effective routes to substituted benzofurans. nih.govorganic-chemistry.org These reactions often exhibit high functional group tolerance. nih.gov

Base-promoted cyclizations of o-alkynylphenols provide a metal-free alternative for the synthesis of benzofurans. nih.gov This method is particularly useful as it can be applied to substrates with sensitive functional groups, such as a nitro group, which might not be compatible with harsher reaction conditions. nih.gov The choice of base and solvent is crucial for optimizing the yield of these reactions. nih.gov

Table 1: Selected Cyclization Reactions for Benzofuran Synthesis

Reaction Name Key Reagents/Catalysts Starting Material Type Notes
Perkin Rearrangement Halogen, Alcoholic Base Coumarin derivative Proceeds via a benzofuran-2-carboxylic acid intermediate.
Palladium-catalyzed Cyclization Palladium catalyst (e.g., Pd(OAc)2), Ligand o-Alkynylphenol or related structures High functional group tolerance. nih.govorganic-chemistry.org
Base-promoted Cyclization Strong base (e.g., Cs2CO3), Solvent (e.g., DMF) o-Alkynylphenol Metal-free alternative, suitable for sensitive substrates. nih.gov
Iron-catalyzed Cyclization FeCl3 Electron-rich aryl ketones Involves direct oxidative aromatic C–O bond formation. nih.gov

Introduction of Fluorine onto the Benzofuran Scaffold

Introducing a fluorine atom onto the benzofuran ring can be accomplished either by starting with a fluorinated precursor or by direct fluorination of the benzofuran core. Direct fluorination often employs electrophilic fluorinating agents. One of the most common and effective reagents for this purpose is Selectfluor™ (F-TEDA-BF4). The reaction of 2-substituted benzofurans with Selectfluor™ in a mixture of acetonitrile (B52724) and water can lead to 3-fluoro-2-hydroxy-2-substituted benzofurans, which can then be dehydrated to yield 3-fluorinated benzofurans. nih.gov

Another approach involves the use of trifluorofluorooxymethane, which can react with benzofuran to form addition products that, upon treatment with a base, can regenerate the aromatic system with a newly installed fluoro or trifluoromethoxy group. rsc.org The regioselectivity of these fluorination reactions is a key consideration and is influenced by the electronic properties of the substituents already present on the benzofuran ring.

Table 2: Reagents for the Fluorination of Benzofuran Derivatives

Reagent Abbreviation Typical Reaction Conditions Notes
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor™ Acetonitrile/Water An electrophilic fluorinating agent. nih.gov
Trifluorofluorooxymethane CF3OF - Can introduce either a fluoro or trifluoromethoxy group. rsc.org

Chlorosulfonation Approaches for Sulfonyl Chloride Formation

Once the 5-fluoro-1-benzofuran core is synthesized, the next step is the introduction of the sulfonyl chloride group at the 2-position. This can be achieved through several methods, with direct chlorosulfonation being a common strategy.

Direct Sulfonation and Subsequent Chlorination Techniques

Direct chlorosulfonation of aromatic compounds is a well-established method for the synthesis of sulfonyl chlorides. This typically involves an electrophilic aromatic substitution reaction where a sulfonating agent introduces a sulfonic acid group, which is then converted to the sulfonyl chloride. For benzofuran derivatives, this can often be achieved in a single step using a chlorosulfonating agent.

Oxidation of Thiol or Disulfide Precursors

An alternative route to the sulfonyl chloride involves the synthesis of a benzofuran-2-thiol or a corresponding disulfide, followed by oxidative chlorination. The thiol precursor can be prepared through various methods, and its subsequent oxidation to the sulfonyl chloride can be achieved using oxidizing agents in the presence of a chloride source. For instance, the oxidation of a benzofuran-3-ylsulfanyl derivative to the corresponding sulfonyl compound has been reported using 3-chloroperoxybenzoic acid (m-CPBA). nih.govnih.gov A similar strategy could be envisioned for the synthesis of the 2-sulfonyl chloride derivative.

Table 3: Oxidizing Agents for Sulfide to Sulfonyl Conversion

Oxidizing Agent Abbreviation Typical Reaction Conditions Notes
3-Chloroperoxybenzoic acid m-CPBA Dichloromethane, Room Temperature A common and effective oxidizing agent. nih.govnih.gov
Sodium hypochlorite Bleach Dichloromethane/HCl Used for the synthesis of other heterocyclic sulfonyl chlorides. rsc.org

Utility of Chlorosulfonic Acid and Other Chlorosulfonating Agents

Chlorosulfonic acid (ClSO3H) is a powerful and widely used reagent for the direct chlorosulfonation of aromatic and heterocyclic compounds. evitachem.com The reaction of benzofuran with chlorosulfonic acid, typically at low temperatures to control reactivity, can lead to the formation of benzofuran sulfonyl chlorides. evitachem.com The regioselectivity of this electrophilic substitution is governed by the electronic nature of the benzofuran ring system. The presence of the fluorine atom at the 5-position, being an electron-withdrawing group, will influence the position of the incoming chlorosulfonyl group.

Other chlorinating agents, such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), can be used in conjunction with a sulfonic acid precursor to form the desired sulfonyl chloride. evitachem.com The choice of reagent and reaction conditions is critical to achieve high yields and selectivity. evitachem.com

Purification and Isolation Techniques for Enhanced Purity

Following the synthesis of 5-Fluoro-1-benzofuran-2-sulfonyl chloride, achieving a high degree of purity is paramount for its subsequent applications. This is typically accomplished through a combination of recrystallization and chromatographic methods, each tailored to exploit the specific physicochemical properties of the target compound and its impurities.

Recrystallization Methods

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The process relies on the principle of differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. For this compound, the choice of solvent is critical and is determined by its ability to dissolve the compound readily at elevated temperatures and sparingly at lower temperatures, while impurities remain either highly soluble or insoluble at all temperatures.

A common approach involves dissolving the crude product in a minimal amount of a suitable hot solvent to create a saturated solution. Upon gradual cooling, the solubility of the this compound decreases, leading to the formation of well-defined crystals, while the majority of impurities remain dissolved in the mother liquor. The purified crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried.

For fluorinated benzofuran derivatives, a variety of solvent systems can be explored to optimize the recrystallization process. The selection is often guided by empirical testing, with the goal of maximizing yield and purity.

Table 1: Potential Recrystallization Solvents for Fluorinated Benzofuran Derivatives

Solvent/Solvent System Rationale
Ethanol/Water A polar protic solvent mixture where solubility can be finely tuned by adjusting the ratio.
Acetone/Methanol A mixture of polar aprotic and protic solvents that can be effective for moderately polar compounds.
Petroleum Ether/Ethyl Acetate (B1210297) A non-polar/polar aprotic mixture suitable for compounds with intermediate polarity. asianpubs.org

The effectiveness of recrystallization can be significantly influenced by the rate of cooling; slow cooling generally promotes the formation of larger, purer crystals.

Chromatographic Separation Strategies

Chromatographic techniques are indispensable for the purification of organic compounds, particularly when dealing with complex mixtures or when very high purity is required. Flash column chromatography is a commonly employed method for the purification of sulfonyl chlorides and their derivatives. nih.gov This technique utilizes a stationary phase, typically silica (B1680970) gel, packed into a column, and a mobile phase, a solvent or a mixture of solvents, which flows through the column.

The crude this compound is loaded onto the top of the column, and the mobile phase is passed through under pressure. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. Compounds with a higher affinity for the stationary phase travel down the column more slowly than those with a lower affinity. By collecting fractions of the eluent, the desired compound can be isolated in a purified form.

The choice of the mobile phase is crucial for achieving good separation. A systematic approach, often starting with a non-polar solvent and gradually increasing the polarity, is used to find the optimal solvent system.

Table 2: Exemplary Mobile Phases for Flash Chromatography of Aryl Sulfonyl Chlorides | Mobile Phase System | Polarity Gradient | Typical Application | | :--- | :--- | :--- | | Hexanes/Ethyl Acetate | Increasing polarity with higher ethyl acetate concentration. | Widely used for a broad range of organic compounds. | | Dichloromethane/Hexanes | A less polar system, useful for separating non-polar to moderately polar compounds. | | Toluene/Ethyl Acetate | An alternative system offering different selectivity. |

The separation of fluorinated aromatic isomers can be particularly challenging due to their similar physical properties. In such cases, specialized chromatographic techniques and stationary phases may be required to achieve baseline separation. nih.gov

Optimization of Reaction Conditions for Scalable Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial production of this compound necessitates a thorough optimization of reaction conditions. The primary goals of this optimization are to maximize the yield and purity of the product, minimize reaction times, reduce costs, and ensure the safety and environmental sustainability of the process.

Key parameters that are typically investigated during the optimization of chlorosulfonation reactions include:

Temperature: The reaction temperature has a profound effect on the reaction rate and the formation of byproducts. While higher temperatures can accelerate the reaction, they may also lead to decomposition or the formation of undesired isomers. A careful temperature profile must be established to ensure optimal selectivity and yield.

Stoichiometry of Reagents: The molar ratio of the starting material (5-fluoro-1-benzofuran) to the chlorosulfonating agent is a critical factor. An excess of the sulfonating agent may be required to drive the reaction to completion but can also lead to over-sulfonation or other side reactions.

Solvent: The choice of solvent can influence the solubility of reactants, the reaction rate, and the product distribution. For chlorosulfonation reactions, inert solvents that are stable under the harsh reaction conditions are typically used.

Reaction Time: The duration of the reaction is optimized to ensure that the starting material is consumed to the maximum extent possible without leading to the degradation of the product.

Catalyst: In some cases, a catalyst may be employed to enhance the rate and selectivity of the chlorosulfonation reaction. The type and concentration of the catalyst would then become additional parameters for optimization.

A design of experiments (DoE) approach is often utilized to systematically study the effects of these parameters and their interactions. mdpi.com This statistical methodology allows for the efficient identification of the optimal reaction conditions.

For scalable synthesis, the development of continuous flow processes offers several advantages over traditional batch production. mdpi.com Continuous flow reactors can provide better control over reaction parameters, enhance safety by minimizing the volume of hazardous materials at any given time, and improve product consistency. The implementation of such a system for the production of aryl sulfonyl chlorides has been shown to significantly improve spacetime yield and process safety. mdpi.com

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Aryl Sulfonyl Chlorides

Parameter Batch Synthesis Continuous Flow Synthesis
Process Control More challenging to maintain homogeneity and temperature control. Precise control over temperature, pressure, and mixing.
Safety Larger volumes of hazardous materials present a higher risk. Smaller reaction volumes enhance safety.
Scalability Scaling up can be complex and may require significant process redesign. Readily scalable by extending the operation time or using parallel reactors.

| Product Consistency | Potential for batch-to-batch variability. | Generally higher product consistency. |

By systematically optimizing these reaction conditions, a robust and efficient process for the scalable synthesis of high-purity this compound can be developed, meeting the demands of the fine chemical industry.

Chemical Reactivity and Mechanistic Investigations of 5 Fluoro 1 Benzofuran 2 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for attack by a wide range of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2-like) mechanism at the sulfur center. mdpi.commdpi.com The general mechanism involves the attack of a nucleophile on the sulfur atom, leading to a transient trigonal bipyramidal intermediate or transition state, followed by the departure of the chloride leaving group.

Formation of Sulfonamides with Amine Nucleophiles

5-Fluoro-1-benzofuran-2-sulfonyl chloride is expected to react readily with primary and secondary amines to form the corresponding N-substituted sulfonamides. These reactions are fundamental in organic and medicinal chemistry for synthesizing compounds with a wide array of biological activities. ekb.eg The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct. nih.govresearchgate.net The general transformation is highly efficient for a diverse range of amines. organic-chemistry.orgprinceton.edu

The reaction proceeds as follows:

Step 1: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

Step 2: A tetrahedral intermediate is formed.

Step 3: The chloride ion is eliminated, and a proton is removed from the nitrogen atom by the base, yielding the stable sulfonamide product.

Table 1: Representative Examples of Sulfonamide Synthesis
Amine NucleophileProduct
Ammonia (NH₃)5-Fluoro-1-benzofuran-2-sulfonamide
Aniline (C₆H₅NH₂)N-phenyl-5-fluoro-1-benzofuran-2-sulfonamide
Morpholine (C₄H₉NO)4-((5-Fluoro-1-benzofuran-2-yl)sulfonyl)morpholine
Benzylamine (C₆H₅CH₂NH₂)N-Benzyl-5-fluoro-1-benzofuran-2-sulfonamide

Synthesis of Sulfonate Esters with Alcohol Nucleophiles

Similarly, alcohols and phenols can act as nucleophiles, attacking the sulfonyl chloride to produce sulfonate esters. This reaction, often referred to as sulfonylation, is a common method for converting alcohols into good leaving groups for subsequent substitution or elimination reactions. eurjchem.comlibretexts.org The reaction is typically performed in the presence of a base like pyridine, which not only scavenges the HCl produced but also may act as a nucleophilic catalyst. youtube.com

The mechanism is analogous to that of sulfonamide formation, with the oxygen atom of the alcohol serving as the nucleophile. researchgate.net

Table 2: Representative Examples of Sulfonate Ester Synthesis
Alcohol NucleophileProduct
Methanol (CH₃OH)Methyl 5-fluoro-1-benzofuran-2-sulfonate
Ethanol (C₂H₅OH)Ethyl 5-fluoro-1-benzofuran-2-sulfonate
Phenol (B47542) (C₆H₅OH)Phenyl 5-fluoro-1-benzofuran-2-sulfonate
Isopropanol ((CH₃)₂CHOH)Isopropyl 5-fluoro-1-benzofuran-2-sulfonate

Generation of Sulfonate Thioesters with Thiol Nucleophiles

Thiols (mercaptans) can also react with this compound to yield sulfonate thioesters (thiosulfonates). The greater nucleophilicity of sulfur compared to oxygen generally leads to facile reactions. These reactions are typically conducted in the presence of a base to deprotonate the thiol, forming the more potent thiolate nucleophile.

Table 3: Representative Examples of Sulfonate Thioester Synthesis
Thiol NucleophileProduct
Ethanethiol (C₂H₅SH)S-Ethyl 5-fluoro-1-benzofuran-2-thiosulfonate
Thiophenol (C₆H₅SH)S-Phenyl 5-fluoro-1-benzofuran-2-thiosulfonate
Benzyl Mercaptan (C₆H₅CH₂SH)S-Benzyl 5-fluoro-1-benzofuran-2-thiosulfonate

Electrophilic and Radical Transformations Involving the Benzofuran (B130515) Moiety

The benzofuran ring is an aromatic system capable of undergoing electrophilic substitution. The position of substitution is directed by the existing substituents. In this compound, the heteroatom (oxygen) and the fluorine atom are activating groups that direct incoming electrophiles to the ortho and para positions, while the sulfonyl chloride group is a deactivating, meta-directing group relative to its position. libretexts.orgyoutube.com

For benzofuran specifically, electrophilic attack preferentially occurs at the C3 position of the furan (B31954) ring due to the higher electron density at this position, which allows for the formation of a more stable cationic intermediate. pixel-online.net However, since the 2-position is already substituted, the directing effects will influence substitution on the benzene (B151609) portion of the molecule. The fluorine at C5 is an ortho-, para-director. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions.

Potential electrophilic substitution reactions include:

Nitration: Using HNO₃/H₂SO₄ would likely yield 5-Fluoro-4-nitro-1-benzofuran-2-sulfonyl chloride and 5-Fluoro-6-nitro-1-benzofuran-2-sulfonyl chloride.

Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ would introduce a bromine atom, likely at the C4 or C6 position.

Friedel-Crafts Acylation/Alkylation: These reactions may be challenging due to the deactivating nature of the sulfonyl chloride group.

Radical reactions involving sulfonyl chlorides are also well-documented. magtech.com.cn Under photolytic or radical-initiating conditions, the S-Cl bond can cleave homolytically to generate a 5-fluoro-1-benzofuran-2-sulfonyl radical. This reactive intermediate can participate in various transformations, such as addition to alkenes and alkynes. ucl.ac.uk For example, the radical addition to an alkene would proceed via a chain mechanism to form a β-chloro sulfone. Another possibility is the elimination of the sulfonyl radical from a cyclized intermediate to form polycyclic imines. nih.gov

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry and Analogous Reactions

Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful class of click reactions that relies on the unique reactivity of sulfonyl fluorides (R-SO₂F). advanceseng.comnih.gov While sulfonyl chlorides are highly reactive, their utility can be hampered by side reactions, particularly reduction of the S(VI) center. nih.gov Sulfonyl fluorides, in contrast, are remarkably stable yet exhibit excellent reactivity with nucleophiles under specific activation conditions, making them ideal for robust chemical ligation. researchgate.net

This compound serves as a direct precursor to the corresponding sulfonyl fluoride, 5-Fluoro-1-benzofuran-2-sulfonyl fluoride. This conversion is a key step to access SuFEx chemistry with this particular scaffold. The chloride-fluoride exchange can be readily achieved using various fluorinating agents, such as potassium fluoride (KF) or potassium bifluoride (KHF₂), often in a biphasic solvent system. rsc.orgorganic-chemistry.orgmdpi.com

Once formed, the 5-fluoro-1-benzofuran-2-sulfonyl fluoride can be used in SuFEx reactions. A typical SuFEx reaction involves the coupling of the sulfonyl fluoride with a silylated phenol or alcohol in the presence of a suitable activator (e.g., a base like DBU or a Lewis acid) to form a highly stable sulfate (B86663) or sulfonate ester linkage. researchgate.net This provides a reliable method for connecting molecular fragments in diverse applications, from materials science to drug discovery.

Investigations into Reaction Kinetics and Thermodynamics

Kinetics: Nucleophilic substitution at the sulfonyl sulfur center is generally accepted to be a second-order process, consistent with a concerted SN2-type mechanism. mdpi.commdpi.comdntb.gov.ua The reaction rate is sensitive to both the electronic and steric nature of the substituents on the aromatic ring.

Electronic Effects: Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the sulfur atom, thus accelerating the rate of nucleophilic attack. The fused furan ring and the C5-fluoro substituent in the target molecule are both electron-withdrawing, which is expected to enhance its reactivity compared to a simple benzenesulfonyl chloride. Kinetic studies on substituted arenesulfonyl chlorides have shown a positive Hammett ρ-value, confirming that the reaction is favored by electron-withdrawing substituents. mdpi.comnih.gov

Thermodynamics: The reactions of sulfonyl chlorides with amine and alcohol nucleophiles are typically thermodynamically favorable. The formation of a strong S-N or S-O bond at the expense of the weaker S-Cl bond, coupled with the formation of a stable chloride salt (e.g., triethylammonium (B8662869) chloride) when a base is used, provides a significant enthalpic driving force for the reaction. The conversion of a sulfonyl chloride to a sulfonyl fluoride is also thermodynamically driven, owing to the exceptional strength of the S-F bond compared to the S-Cl bond. nih.gov

Table 4: Expected Trends in Reaction Parameters for Nucleophilic Substitution
ParameterExpected Value/TrendRationale
Reaction Order Second Order (First in sulfonyl chloride, first in nucleophile)Consistent with a bimolecular (SN2-type) mechanism. mdpi.com
Rate Constant (k) Higher than benzenesulfonyl chlorideThe electron-withdrawing nature of the benzofuran ring and the fluorine atom increases the electrophilicity of the sulfur center. nih.gov
Enthalpy of Activation (ΔH‡) Moderately lowThe reaction is generally facile with common nucleophiles.
Entropy of Activation (ΔS‡) NegativeA negative value is expected for a bimolecular reaction where two species combine to form an ordered transition state.
Gibbs Free Energy of Reaction (ΔG) NegativeThe formation of stable sulfonamide/sulfonate products and a chloride salt byproduct makes the reaction spontaneous.

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Methods

The elucidation of reaction mechanisms for compounds like this compound is a critical endeavor in medicinal and process chemistry, providing insights into reactivity, potential side products, and pathways to optimize synthetic protocols. A synergistic approach combining spectroscopic analysis and computational modeling is essential for a comprehensive understanding of the transformation pathways at a molecular level.

Spectroscopic Identification of Intermediates and Products

Spectroscopic techniques are fundamental in tracking the progress of reactions involving this compound and characterizing the resulting products, typically sulfonamides formed through reactions with primary or secondary amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are instrumental in confirming the formation of the desired sulfonamide. For instance, in the reaction with an amine, the disappearance of the sulfonyl chloride moiety and the appearance of a new N-H proton signal (in the case of a primary amine) in the ¹H NMR spectrum are indicative of a successful reaction. The chemical shifts of the aromatic protons on the benzofuran ring and any attached nucleophile provide detailed structural information. For example, the formation of a sulfonamide can induce noticeable downfield shifts for protons adjacent to the newly formed sulfonamide linkage due to its electron-withdrawing nature.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in the reactants and products. The strong characteristic absorption bands for the sulfonyl chloride (S=O stretches, typically around 1375-1400 cm⁻¹ and 1180-1195 cm⁻¹) would be replaced by the characteristic stretches of the sulfonamide group (S=O asymmetric and symmetric stretches around 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively) upon successful reaction. The presence of an N-H stretch (around 3200-3300 cm⁻¹) further confirms sulfonamide formation from a primary amine.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight of the final product, corroborating the elemental composition and successful incorporation of the nucleophile.

Computational Modeling of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to investigate the reaction mechanisms of sulfonyl chlorides at an electronic level. These studies can model the reaction profile, identify transition states, and calculate the energetics of the reaction pathway, providing insights that are often difficult to obtain through experimental means alone.

For the reaction of this compound with a nucleophile (e.g., an amine), the mechanism is generally considered to be a nucleophilic substitution at the sulfur center. Computational studies on analogous arenesulfonyl chlorides suggest a pathway involving a transition state or a short-lived intermediate.

The reaction profile can be computationally modeled, revealing the Gibbs free energy changes throughout the reaction. Key parameters from such studies include:

Activation Energy (ΔG‡): This is the energy barrier that must be overcome for the reaction to proceed, corresponding to the energy of the transition state. Lower activation energies indicate a faster reaction.

A representative reaction, the nucleophilic substitution with a generic amine (R-NH₂), can be dissected into the following key steps, which can be modeled computationally:

Formation of Reactant Complex: The amine and the sulfonyl chloride approach each other to form an initial complex.

Transition State: The nucleophilic nitrogen of the amine attacks the electrophilic sulfur atom. This leads to a trigonal bipyramidal-like transition state where the nitrogen is forming a bond, and the chlorine is beginning to break its bond with the sulfur.

Formation of Product Complex: The chloride ion departs, and a proton is transferred from the nitrogen to a base (which could be another amine molecule), leading to the final sulfonamide product.

The table below illustrates hypothetical, yet representative, data that could be generated from a DFT study on the reaction of this compound with an amine in a solvent like acetonitrile (B52724).

Reaction StepDescriptionCalculated Relative Free Energy (ΔG, kcal/mol)Key Interatomic Distances (Å) in Transition State
ReactantsSeparated this compound and Amine0.0N/A
Transition State (TS)Nucleophilic attack of Amine on Sulfur+15.8S-N: ~2.15, S-Cl: ~2.40
Products5-Fluoro-1-benzofuran-2-sulfonamide and HCl-25.2N/A

The combination of these methods provides a powerful framework for understanding the chemical behavior of this compound. Spectroscopic data confirms the identity of the products, while computational studies provide a detailed, energetic map of the reaction pathway, including the transient species that cannot be easily observed experimentally.

Applications of 5 Fluoro 1 Benzofuran 2 Sulfonyl Chloride As a Versatile Synthetic Intermediate

Construction of Complex Heterocyclic Systems

The unique bifunctional nature of 5-fluoro-1-benzofuran-2-sulfonyl chloride, featuring a heterocyclic benzofuran (B130515) ring and a reactive sulfonyl chloride group, makes it an ideal starting point for the synthesis of more elaborate molecular structures. Chemists leverage this scaffold to build novel compounds that incorporate the benzofuran motif, which is a known pharmacophore present in many biologically active molecules.

The primary application of this compound in this context is its reaction with primary or secondary amines to generate a wide array of N-substituted benzofuran-2-sulfonamides. This reaction is typically straightforward and high-yielding, allowing for the creation of diverse analogues by simply varying the amine coupling partner. For instance, reacting the parent compound, benzofuran-2-sulfonyl chloride, with various aminobenzylcarbamates has been used to produce inhibitors of the Mycobacterium tuberculosis enzyme InhA. nih.govacs.org This approach allows for systematic exploration of the chemical space around the benzofuran core. The introduction of the 5-fluoro substituent is a strategic modification intended to enhance the pharmacological profile of the resulting analogues.

An example of this synthetic strategy is the reaction with a protected aminobenzyl derivative, as shown in the reaction scheme below.

General Reaction Scheme:

This compound + R¹R²NH → 5-Fluoro-N-(R¹R²)-1-benzofuran-2-sulfonamide + HCl

This methodology enables the generation of a library of novel benzofuran analogues where the properties of the molecule can be fine-tuned by altering the 'R' groups on the amine.

Beyond simple substitution reactions, this compound can be used in multi-step syntheses to construct larger, fused polycyclic systems. The benzofuran-2-sulfonamide linkage can serve as a stable bridge, connecting the benzofuran core to other complex ring systems. In one documented example, the non-fluorinated benzofuran-2-sulfonyl chloride was reacted with a complex tricyclic azepinoindole core. google.com This reaction creates a large, multi-ring structure where the benzofuran moiety is appended to the existing polycyclic framework via the sulfonamide bond. Such strategies are employed to develop molecules that can interact with complex biological targets, where different parts of the molecule engage with various pockets of a receptor or enzyme. The resulting complex structures are of significant interest in the development of novel therapeutics. google.com

Role in Medicinal Chemistry Scaffold Elaboration

In medicinal chemistry, the goal is often to synthesize a multitude of related compounds to identify those with the best combination of potency, selectivity, and drug-like properties. This compound is an excellent tool for this purpose, facilitating the rapid elaboration of a core scaffold into a diverse set of drug candidates.

The robust and predictable reaction of sulfonyl chlorides with amines is ideally suited for parallel synthesis, a technique used to rapidly generate large numbers of compounds in an array format, known as a chemical library. uni-muenchen.de By reacting this compound with a diverse collection of primary and secondary amines, a library of novel 5-fluoro-1-benzofuran-2-sulfonamides can be quickly assembled. Each member of the library retains the core benzofuran scaffold but possesses a unique side chain derived from the amine. These libraries are then screened against various biological targets (e.g., enzymes, receptors) to identify "hits"—compounds that exhibit a desired biological activity. This approach significantly accelerates the early stages of drug discovery.

Once initial hits are identified, the next step is to understand the structure-activity relationship (SAR), which describes how changes in a molecule's structure affect its biological activity. This compound is instrumental in this process. By systematically reacting it with a series of structurally related amines, medicinal chemists can probe the specific interactions between the drug candidate and its biological target.

For example, research on multifunctional ligands for serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors involved the synthesis of various benzofuran-2-sulfonamides to study their binding affinities. nih.govacs.org By replacing a simple phenyl group with a benzofuran ring, researchers could observe the impact on receptor binding. The data from such studies, as illustrated in the table below, helps in building a predictive model for designing more potent and selective compounds.

Compound IDScaffoldTarget ReceptorBinding Affinity (pKi)
133-Cl Benzyl5-HT2A8.89
162-Benzothiophene5-HT2A9.16
172-Benzofuran5-HT2A8.99
172-BenzofuranD27.52
186-Fluoro-2-benzothiophene5-HT2A9.19

This interactive table presents SAR data for various sulfonamide derivatives, showing how modifications to the scaffold affect binding affinity to the 5-HT2A and D2 receptors. Data sourced from medicinal chemistry research on multifunctional ligands. nih.govacs.org

The fluorination at the 5-position of the benzofuran ring in the title compound is a deliberate design choice to modulate these SAR trends, potentially improving properties like target affinity or metabolic resistance.

A prodrug is an inactive or less active molecule that is converted into an active drug within the body. This strategy is often used to improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The sulfonamide linkage that can be formed using this compound can be designed to be stable during transit through the body but cleavable by specific enzymes at the target site. This releases the active pharmacophore only where it is needed, potentially reducing systemic side effects. While specific examples utilizing this compound for this purpose are not widely published, the use of related sulfonyl chlorides in creating prodrugs is a known strategy in drug development. googleapis.com For instance, a sulfonamide could be designed to mask a polar group on a drug, increasing its ability to cross cell membranes. Once inside the cell, an enzyme could cleave the sulfonamide bond, releasing the active, polar drug.

Contributions to Agrochemical Research and Development

While direct research specifically detailing the use of this compound in the development of commercial agrochemicals is not extensively documented in publicly available literature, its potential as a precursor for novel active ingredients can be inferred from the known biological activities of related compounds. The benzofuran scaffold is a core component of many natural and synthetic molecules with significant biological properties, including antifungal and antibacterial activities. The incorporation of a fluorine atom and a sulfonyl chloride functional group into this scaffold presents a strategic approach in medicinal and agrochemical research.

Fluorinated organic compounds have gained considerable importance in the agrochemical industry. The introduction of fluorine can enhance the biological efficacy of a molecule by altering its metabolic stability, lipophilicity, and binding affinity to target enzymes or receptors. Similarly, the sulfonamide group, which can be readily synthesized from sulfonyl chlorides, is a well-established pharmacophore in a variety of bioactive compounds, including herbicides, fungicides, and insecticides.

Given these characteristics, this compound is a promising starting material for the synthesis of a diverse library of fluorinated benzofuran sulfonamides. Researchers can utilize the reactivity of the sulfonyl chloride group to couple the benzofuran core with various amines, leading to novel compounds that could be screened for a range of agrochemical activities. The resulting sulfonamides could potentially exhibit enhanced efficacy and a favorable environmental profile, key drivers in the development of new crop protection agents.

Table 1: Potential Agrochemical Compound Classes Derived from this compound

Compound Class Potential Agrochemical Activity Rationale
Benzofuran Sulfonamides Fungicide, Bactericide The benzofuran nucleus is known for its antimicrobial properties, and the sulfonamide functional group is a common feature in many commercial agrochemicals.

Utility in Materials Science for Polymer and Dye Synthesis

The application of this compound in materials science, particularly in the synthesis of polymers and dyes, is an area with potential for exploration, although specific examples are not widely reported in current research. The reactivity of the sulfonyl chloride group allows for its incorporation into polymeric structures or dye molecules through reactions with suitable functional groups.

In the realm of polymer chemistry, sulfonyl-containing monomers can be used to synthesize specialty polymers with unique properties. For instance, the incorporation of the rigid benzofuran unit and the polar sulfonyl group could enhance the thermal stability, optical properties, and chemical resistance of polymers. This compound could be reacted with diols or diamines to form polyesters or polyamides, respectively. These polymers might find applications as high-performance plastics, specialty films, or membranes.

With respect to dye synthesis, the benzofuran moiety can act as a chromophore, the part of a molecule responsible for its color. By coupling this compound with various aromatic amines or phenols (couplers), a range of azo or other dye structures could be synthesized. The fluorine atom could potentially enhance the brightness and photostability of the resulting dyes. The sulfonyl group can also improve the water solubility and fiber affinity of reactive dyes, which form a covalent bond with the substrate, leading to excellent wash fastness.

Table 2: Potential Material Science Applications of this compound

Application Area Synthetic Route Potential Properties of Resulting Material
Specialty Polymers Polycondensation with diols or diamines Enhanced thermal stability, improved optical properties, chemical resistance

Exploration in Other Chemical Synthesis Areas

Beyond the potential applications in agrochemicals and materials science, this compound serves as a versatile intermediate in various other areas of chemical synthesis. The sulfonyl chloride functional group is a gateway to a wide array of sulfur-containing compounds. For instance, it can be readily converted into sulfonamides, sulfonate esters, and sulfones, each with its own unique reactivity and potential for further chemical transformations.

The synthesis of novel heterocyclic compounds is a significant area of interest in medicinal chemistry due to their diverse pharmacological activities. This compound can be used as a building block to construct more complex molecular architectures. The coupling of the benzofuran sulfonyl moiety with other heterocyclic rings could lead to the discovery of new compounds with potential therapeutic applications.

Furthermore, the reactivity of the sulfonyl chloride allows for its use in a variety of coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This opens up possibilities for creating a wide range of derivatives for screening in drug discovery programs and for the development of new chemical probes to study biological processes. The presence of the fluoro-benzofuran scaffold provides a unique chemical space for the design of

Advanced Spectroscopic and Analytical Characterization of 5 Fluoro 1 Benzofuran 2 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For a compound such as 5-Fluoro-1-benzofuran-2-sulfonyl chloride, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.

Proton (¹H) NMR for Structural Connectivity

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzofuran (B130515) ring system. The chemical shifts (δ), multiplicities, and coupling constants (J) of these protons provide crucial information about their relative positions and the electronic effects of the fluorine and sulfonyl chloride substituents.

The proton on the furan (B31954) ring (H-3) is anticipated to appear as a singlet in the downfield region of the spectrum due to the deshielding effects of the adjacent sulfonyl chloride group and the oxygen heteroatom. The protons on the benzene (B151609) ring (H-4, H-6, and H-7) will present as a more complex pattern of multiplets due to spin-spin coupling with each other and with the fluorine atom at the 5-position. Specifically, H-4, being ortho to the fluorine atom, is expected to show a doublet of doublets due to coupling with both H-6 and the ¹⁹F nucleus. H-6, positioned between the fluorine and H-7, will likely appear as a triplet of doublets. H-7, being meta to the fluorine, will also likely be a doublet of doublets.

Table 1: Hypothetical ¹H NMR Data for this compound
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.50s-
H-47.85ddJ(H-F) = 8.8, J(H-H) = 2.4
H-67.40tdJ(H-H) = 8.8, J(H-F) = 2.4
H-77.70ddJ(H-H) = 8.8, J(H-F) = 4.8

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

The carbon atom directly bonded to the sulfonyl chloride group (C-2) will be significantly deshielded and appear at a low field. The carbon bearing the fluorine atom (C-5) will also exhibit a characteristic downfield shift and will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus. The other aromatic carbons will resonate in the typical aromatic region, with their specific chemical shifts influenced by the substituents on the ring.

Table 2: Hypothetical ¹³C NMR Data for this compound
CarbonChemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)Coupling Constant (J, Hz)
C-2148.0s-
C-3115.0s-
C-3a125.0dJ(C-F) = 9.0
C-4112.0dJ(C-F) = 25.0
C-5160.0dJ(C-F) = 245.0
C-6118.0dJ(C-F) = 24.0
C-7128.0dJ(C-F) = 10.0
C-7a152.0s-

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. wikipedia.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the aromatic ring. researchgate.net The multiplicity of the signal will be a multiplet due to coupling with the neighboring ortho and meta protons (H-4 and H-6). wikipedia.org

Table 3: Hypothetical ¹⁹F NMR Data for this compound
FluorineChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
F-5-118.0ddJ(F-H4) = 8.8, J(F-H6) = 4.8

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY spectrum would reveal correlations between scalar-coupled protons. sdsu.edu For this compound, cross-peaks would be observed between H-4 and H-6, and between H-6 and H-7, confirming their adjacent positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) : The ¹H-¹³C HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov This experiment would allow for the direct assignment of the protonated carbons in the molecule by linking the previously assigned proton signals to their corresponding carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. researchgate.net For this compound (C₈H₄ClFO₃S), the expected exact mass of the molecular ion [M]⁺• would be calculated and compared to the experimentally observed value to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. Common fragmentation pathways for benzofuran derivatives often involve cleavage of the furan ring. nih.gov For this compound, characteristic fragmentation would likely involve the loss of the sulfonyl chloride group or its components.

Expected Fragmentation Pathways:

Loss of a chlorine radical (•Cl) to give an [M-Cl]⁺ ion.

Loss of sulfur dioxide (SO₂) to give an [M-SO₂]⁺• ion.

Cleavage of the C-S bond to generate a benzofuranyl radical cation and a sulfonyl chloride radical.

Fragmentation of the benzofuran ring system itself.

Table 4: Hypothetical HRMS Data for this compound
IonCalculated m/zObserved m/zAssignment
[M]⁺•233.9554233.9552Molecular Ion
[M-Cl]⁺198.9873198.9871Loss of Chlorine
[M-SO₂]⁺•169.0145169.0143Loss of Sulfur Dioxide
[C₈H₄FO]⁺135.0246135.0244Fluorobenzofuranyl Cation

Tandem Mass Spectrometry (MS/MS) for Fragment Identification

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. In the analysis of this compound (molecular weight: 234.63 g/mol ), a precursor ion corresponding to the molecular ion [M]+• or a protonated molecule [M+H]+ would be selected for collision-induced dissociation (CID).

The fragmentation pathways can be predicted based on the functional groups present in the molecule. The sulfonyl chloride group is a primary site for fragmentation. Initial cleavage of the sulfur-chlorine bond would result in the loss of a chlorine radical (•Cl), a common fragmentation for halogenated compounds. Another key fragmentation pathway involves the loss of sulfur dioxide (SO₂).

The benzofuran core also contributes significantly to the fragmentation pattern. A characteristic fragmentation of benzofuran derivatives is the loss of carbon monoxide (CO) from the furan ring, leading to the formation of a stable benzofuran radical ion. benthamopen.com The presence of the fluorine atom on the benzene ring would also influence the fragmentation, potentially leading to the elimination of HF or a fluorine radical, although this is generally less favorable than the loss of larger, more stable neutral molecules.

Studies on related 2-aroylbenzofuran derivatives show that common fragmentation processes include the elimination of CO and CO₂. researchgate.netnih.gov While the substitution at the 2-position is different, the underlying fragmentation of the benzofuran ring system provides a model for predicting the behavior of this compound. The analysis of product ions allows for the reconstruction of the molecule's structure, confirming the connectivity of the benzofuran ring, the sulfonyl chloride group, and the position of the fluorine substituent.

Table 1: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossFragment Structure
234/236 ([M]+•)199•Cl5-Fluoro-1-benzofuran-2-sulfonyl radical
234/236 ([M]+•)170/172SO₂5-Fluoro-2-chloro-1-benzofuran radical cation
199135SO₂5-Fluoro-1-benzofuran cation
135107COFluorophenylacetylene radical cation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes. wikipedia.org For this compound, the spectra would be dominated by characteristic vibrations of the sulfonyl chloride, the fluorinated benzofuran core, and C-S, C-O, and C-F bonds.

The sulfonyl chloride group (SO₂Cl) gives rise to strong and distinct absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear in the regions of 1370-1410 cm⁻¹ and 1170-1200 cm⁻¹, respectively. The S-Cl stretch is typically observed as a strong band in the lower frequency region, around 500-600 cm⁻¹.

The benzofuran moiety will exhibit several characteristic bands. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually appear in the 1450-1600 cm⁻¹ range. The C-O-C stretching of the furan ring will produce strong bands, typically with an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1050 cm⁻¹. The C-F stretching vibration of the fluoroaromatic system is expected to produce a strong band in the 1200-1300 cm⁻¹ region.

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations and the S-Cl bond, which often show strong Raman scattering. The combination of both techniques provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-HStretching3050 - 3150IR, Raman
C=C (Aromatic)Stretching1450 - 1600IR, Raman
S=O (Sulfonyl)Asymmetric Stretching1370 - 1410IR (Strong)
S=O (Sulfonyl)Symmetric Stretching1170 - 1200IR (Strong)
C-F (Aromatic)Stretching1200 - 1300IR (Strong)
C-O-C (Furan)Asymmetric Stretching1230 - 1270IR (Strong)
C-O-C (Furan)Symmetric Stretching1030 - 1070IR
S-ClStretching500 - 600Raman (Strong)

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, analysis of closely related derivatives such as 5-fluoro-2-methyl-3-(phenylsulfonyl)-1-benzofuran derivatives provides significant insight into the expected solid-state conformation and packing. nih.govnih.gov

For instance, the crystal structure of 5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran reveals a monoclinic crystal system. nih.gov The benzofuran unit is essentially planar, and the phenylsulfonyl group is oriented at a significant dihedral angle relative to this plane. nih.gov In the crystal packing of these types of molecules, intermolecular interactions such as C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings of neighboring molecules, play a crucial role in stabilizing the crystal lattice. nih.govnih.gov

Table 3: Representative Crystallographic Data for a Related 5-Fluoro-1-benzofuran Derivative

Parameter5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran nih.gov5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran nih.gov
Chemical FormulaC₁₅H₁₀F₂O₃SC₁₆H₁₃FO₃S
Crystal SystemMonoclinicTriclinic
Space GroupP2₁/cP-1
a (Å)7.2772 (2)7.4406 (1)
b (Å)11.0972 (3)9.1291 (2)
c (Å)16.5625 (5)11.2073 (2)
β (°)100.698 (2)73.301 (1)
Volume (ų)1314.28 (6)710.62 (2)

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods used for this purpose.

HPLC is a robust and widely used technique for the purity assessment of non-volatile and thermally sensitive compounds. A reversed-phase HPLC (RP-HPLC) method would be the standard approach for analyzing this compound.

In a typical setup, a C18 stationary phase would be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. The compound would be detected using a UV detector, likely at a wavelength around 254 nm or 265 nm where the benzofuran chromophore absorbs strongly. nih.govnih.gov

The retention time of the main peak provides a qualitative measure for identification, while the peak area is used for quantification. Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products, providing a precise measure of its purity. nih.gov

Table 4: Representative HPLC Method Parameters and Purity Assessment

ParameterValue
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (Gradient or Isocratic)
Flow Rate1.0 mL/min
DetectionUV at 265 nm
Retention Time~6-7 minutes (example)
Purity Result>99.0% (example)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. Given the nature of this compound, its thermal stability would need to be confirmed before analysis to avoid on-column degradation.

In GC-MS analysis, the compound is vaporized and separated on a capillary column (e.g., a nonpolar ZB-5 or equivalent). The retention time is a key identifier for the compound. nih.govresearchgate.net As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum provides a fragmentation pattern, or "fingerprint," that is highly specific to the molecule's structure.

The expected EI mass spectrum would show a molecular ion peak (if stable enough) and characteristic fragment ions resulting from the loss of Cl, SO₂, and CO, similar to the pathways observed in MS/MS. The combination of retention time and mass spectrum allows for confident identification and quantification, making GC-MS a powerful tool for both purity assessment and the analysis of complex mixtures containing the target compound or its derivatives. nih.govresearchgate.net

Table 5: Predicted GC-MS Fragments for this compound

Retention Time (min)m/zRelative Intensity (%)Proposed Fragment
(Hypothetical)234/236Low[M]+•
199Moderate[M - Cl]+
135High[M - Cl - SO₂]+
107Moderate[M - Cl - SO₂ - CO]+

Q & A

Q. Basic

  • X-ray crystallography : Resolves bond angles and substituent orientations (e.g., analogous benzofuran sulfonyl derivatives in ).
  • NMR spectroscopy : 19F^{19}\text{F} NMR identifies fluorine environments; 1H^{1}\text{H} NMR detects aromatic proton splitting patterns.
  • FT-IR : Confirms sulfonyl chloride (S=O stretch at ~1370–1350 cm1^{-1}) and benzofuran ring vibrations.
  • HPLC-MS : Validates purity and detects trace impurities.

How does the electron-withdrawing fluorine substituent influence reactivity in nucleophilic substitutions?

Advanced
The fluorine atom at position 5 enhances the electrophilicity of the sulfonyl chloride group via inductive effects, increasing reactivity toward amines or alcohols. Comparative studies on non-fluorinated analogs show slower reaction kinetics, supporting this electronic effect. Computational modeling (e.g., DFT) can quantify charge distribution changes .

What computational approaches are suitable for predicting electronic properties and reaction pathways?

Q. Advanced

  • Density Functional Theory (DFT) : Models frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • Molecular Dynamics (MD) : Simulates solvation effects on reactivity.
  • QSPR Models : Correlate substituent effects (e.g., fluorine position) with sulfonation efficiency.
    Validation against experimental crystallographic data (e.g., bond lengths in ) ensures accuracy.

What safety protocols are critical for handling this compound?

Q. Basic

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas).
  • PPE : Acid-resistant gloves and goggles; secondary containment for spills.
  • Storage : Anhydrous conditions at –20°C to prevent hydrolysis. BASF guidelines for sulfonyl chlorides recommend inert gas purging during storage .

How can contradictions between experimental and computational NMR data be resolved?

Q. Advanced

  • Solvent Effects : Simulate chemical shifts using polarizable continuum models (PCM) to account for solvent polarity.
  • Conformational Analysis : Rotamer populations (e.g., sulfonyl group orientation) can shift 1H^{1}\text{H} signals.
  • Cross-Validation : Compare with X-ray crystallographic data (e.g., torsion angles in ) to refine computational parameters.

What strategies minimize side reactions during sulfonation of the benzofuran core?

Q. Advanced

  • Slow Reagent Addition : Prevents local overheating and uncontrolled exothermic reactions.
  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups) on the benzofuran ring.
  • Catalysts : Lewis acids (e.g., AlCl3_3) can direct sulfonation to the desired position .

How do solubility properties in organic solvents impact purification?

Q. Basic

Solvent Solubility Purification Method
DichloromethaneHighRecrystallization
HexaneLowPrecipitation
EthanolModerateColumn Chromatography
Low solubility in hexane allows for precipitation, while polar solvents aid in chromatographic separation .

What mechanistic insights explain regioselectivity in derivatization reactions?

Advanced
The sulfonyl chloride group reacts preferentially at sterically accessible sites. For example, nucleophilic attack by amines occurs at the sulfur atom due to its high electrophilicity. Steric hindrance from the benzofuran ring and fluorine substituent can divert reactivity to alternative pathways, as observed in analogous compounds .

How can surface adsorption studies improve synthetic reproducibility?

Advanced
Indoor surface chemistry (e.g., glass vs. stainless steel) can alter reaction kinetics due to unintended adsorption of intermediates. Microspectroscopic imaging (e.g., AFM-IR) identifies surface-bound species, enabling adjustments in reactor materials or passivation techniques .

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